![molecular formula C16H12F3NO2 B14201146 N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 835616-53-0](/img/structure/B14201146.png)
N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is a chemical compound with the molecular formula C16H12F3NO2 and a molecular weight of 307.27 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves the reaction of N-phenylhydroxylamine with 3-(trifluoromethyl)benzaldehyde under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, its antidepressant-like effects are attributed to the modulation of the serotonergic system, specifically targeting the 5-HT1A and 5-HT3 receptors. This modulation leads to changes in neurotransmitter levels, which can influence mood and behavior.
Comparación Con Compuestos Similares
N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide can be compared with other similar compounds, such as:
N-Phenyl-3-(trifluoromethyl)aniline: This compound shares the trifluoromethyl group but differs in its overall structure and properties.
N-[3-(trifluoromethyl)phenyl]prop-2-enamide: Another similar compound, which is used in various research applications but lacks the hydroxy group present in this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
835616-53-0 |
|---|---|
Fórmula molecular |
C16H12F3NO2 |
Peso molecular |
307.27 g/mol |
Nombre IUPAC |
N-hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H12F3NO2/c17-16(18,19)13-6-4-5-12(11-13)9-10-15(21)20(22)14-7-2-1-3-8-14/h1-11,22H |
Clave InChI |
QBRDOSUYCBYPSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C(=O)C=CC2=CC(=CC=C2)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



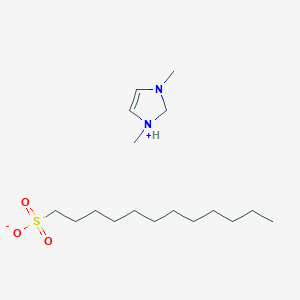
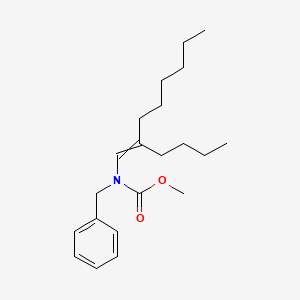
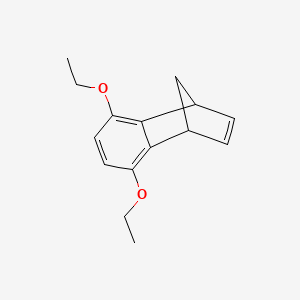
![2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14201084.png)

![1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14201095.png)
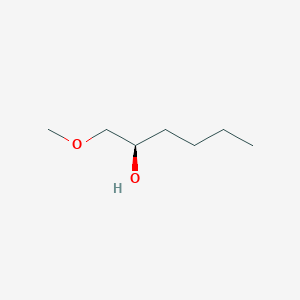
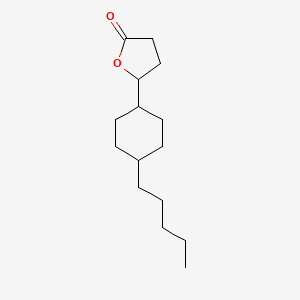
![N-([1,1'-Biphenyl]-3-yl)-N-phenylperylen-3-amine](/img/structure/B14201116.png)
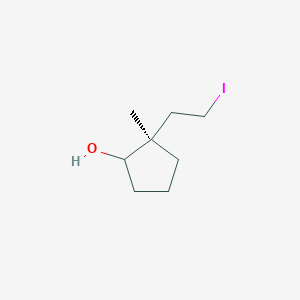
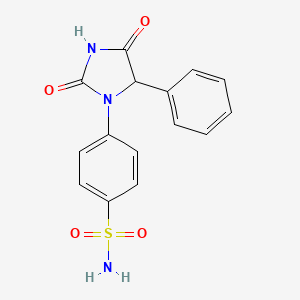
![(1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14201129.png)
![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14201130.png)
